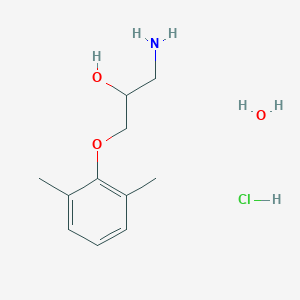![molecular formula C11H18ClNO2 B3078625 3-[(2-Methoxybenzyl)amino]-1-propanol hydrochloride CAS No. 1052544-20-3](/img/structure/B3078625.png)
3-[(2-Methoxybenzyl)amino]-1-propanol hydrochloride
Descripción general
Descripción
“3-[(2-Methoxybenzyl)amino]-1-propanol hydrochloride” is a chemical compound with the CAS Number: 1052544-20-3 . It has a molecular weight of 231.72 and its IUPAC name is this compound . This compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H17NO2.ClH/c1-14-11-6-3-2-5-10(11)9-12-7-4-8-13;/h2-3,5-6,12-13H,4,7-9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound’s molecular formula is C11H18ClNO2 .Aplicaciones Científicas De Investigación
Ligand Synthesis
- Hexadentate N3O3 amine phenol ligands for Group 13 metal ions involve compounds like 3-[(2-Methoxybenzyl)amino]-1-propanol hydrochloride. These ligands are characterized by various spectroscopic methods, such as IR, FAB-MS, NMR, and are key in the study of coordination chemistry (Liu, Wong, Rettig, & Orvig, 1993).
Organic Synthesis and Chemical Reactions
- The compound plays a role in chemoselective cleavage processes, such as the cleavage of p-methoxybenzyl and 2-naphthylmethyl ethers, showcasing its utility in organic synthesis and chemical reactions (Volbeda et al., 2015).
- It's also involved in the chemoenzymatic synthesis of antihypertensive agents, illustrating its importance in pharmaceutical synthesis (Regla et al., 2008).
Corrosion Inhibition
- Schiff bases derived from this compound are used as corrosion inhibitors for mild steel in acidic environments. These studies involve weight loss and electrochemical studies to evaluate their efficiency (Gupta et al., 2016).
Crystallography and Material Science
- In the field of crystallography and material science, the compound is used in the synthesis and characterization of complex structures, such as in the study of crystallographic structures involving zinc(II) centers (Liu, Xie, & Liu, 2005).
Medicinal Chemistry
- It's also significant in medicinal chemistry, for instance, in the synthesis of compounds with potential anticancer properties, showcasing its application in the development of new therapeutic agents (Bekircan et al., 2008).
Antimicrobial Activity
- The compound is utilized in the synthesis of novel imidazole derivatives with antimicrobial properties, demonstrating its role in combating microbial infections (Maheta, Patel, & Naliapara, 2012).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(2-methoxyphenyl)methylamino]propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-14-11-6-3-2-5-10(11)9-12-7-4-8-13;/h2-3,5-6,12-13H,4,7-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTBJJHDQFTKIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1052544-20-3 | |
| Record name | 1-Propanol, 3-[[(2-methoxyphenyl)methyl]amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1052544-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B3078563.png)

![4-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-3H-thiazol-2-ylideneamine hydrochloride](/img/structure/B3078571.png)




![2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride](/img/structure/B3078612.png)

![3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride](/img/structure/B3078640.png)